molecular formula C4H10ClO3P B140194 Diethyl chlorophosphate CAS No. 814-49-3

Diethyl chlorophosphate

Cat. No. B140194
CAS RN: 814-49-3
M. Wt: 172.55 g/mol
InChI Key: LGTLXDJOAJDFLR-UHFFFAOYSA-N
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Patent
US05248777

Procedure details

To a solution of 2.47 g (24.41 mmol) of diisopropylamine in 40 ml dry tetrahydrofuran under argon at 31 78 degrees C was added dropwise 15.2 ml of 1.6M (24.32 mmol) n-butyl lithium in hexane. This mixture was stirred at 31 78 degrees C. for 1 hour and then treated dropwise with a solution of 4.98 g (24.38 mmol) of 4,4-dimethyl-6-acetylchroman (Compound 77) in 1 ml dry of tetrahydrofuran. After stirring at 31 78 degrees C. for 1 hour, the solution was treated with 4.2 g (24.36 mmol) of diethyl chlorophosphate. The cooling bath was then removed and the reaction mixture stirred at room temperature for 2.75 hours. This solution was then transferred using a double ended needle to a solution of lithium diisopropyl amide [prepared using 4.95 g (48.92 mmol) or diisopropylamine and 30.5 ml of 1.6M (48.8 mmol) n-butyllithium in hexane] in 80 ml dry tetrahydrofuran at 31 78 degrees C. The cooling bath was removed and mixture stirred at room temperature for 18 hours and then quenched with 50 ml water and 25 ml of 3N hydrogen chloride The mixture was extracted with 2×100 ml and 3×50 ml of pentane and the combined organic fractions washed with 3N hydrogen chloride, water, saturated NaHCO3 and saturated NaCl solutions and then dried (MgSO4). Solvent was then removed in vacuo and the residue purified by flash chromatography (silica; 10% ethyl acetate in hexane) followed by kugelrohr distillation (70 degrees C.; 0.35mm) to give the title compound as a colorless crystalline solid. PMR (CDCl3): δ 1.33 (6H), 1.81-1.86 (2H, m), 3.00 (1H, s), 4.19-4.24 (2H, m), 6.75 (1H, d, J~8.5 Hz}, 7.22 (1H, dd, J~8.5 Hz, 2.3 Hz), 7.44 (1H, d, J~2 3 Hz).
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
24.32 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.98 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
30.5 mL
Type
reactant
Reaction Step Five
Quantity
48.8 mmol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24](=O)[CH3:25])[CH:22]=2)[O:17][CH2:16][CH2:15]1.P(Cl)(OCC)(OCC)=O.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1.CCCCCC>[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]#[CH:25])[CH:22]=2)[O:17][CH2:16][CH2:15]1 |f:4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.47 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
24.32 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
4.98 g
Type
reactant
Smiles
CC1(CCOC2=CC=C(C=C12)C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCOC2=CC=C(C=C12)C(C)=O)C
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Step Five
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Six
Name
Quantity
48.8 mmol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 31 78 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry of tetrahydrofuran
STIRRING
Type
STIRRING
Details
After stirring at 31 78 degrees C
WAIT
Type
WAIT
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature for 2.75 hours
Duration
2.75 h
CUSTOM
Type
CUSTOM
Details
at 31 78 degrees C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
mixture stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with 50 ml water and 25 ml of 3N hydrogen chloride The mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2×100 ml and 3×50 ml of pentane
WASH
Type
WASH
Details
the combined organic fractions washed with 3N hydrogen chloride, water, saturated NaHCO3 and saturated NaCl solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 10% ethyl acetate in hexane)
DISTILLATION
Type
DISTILLATION
Details
followed by kugelrohr distillation (70 degrees C.; 0.35mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCOC2=CC=C(C=C12)C#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.